Cas no 2229227-75-0 (1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acid)

1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acidは、有機合成化学において重要な中間体として利用される化合物です。分子内にオキサゾール環とシクロヘキサン骨格を有し、カルボン酸基とケトン基を併せ持つことから、多様な誘導体合成に適した反応性を示します。特に、医薬品開発分野では、この化合物の特異的な構造が薬理活性分子の構築に有用です。高い純度と安定性を特徴とし、精密な合成反応における再現性が確保されています。また、官能基の多様性により、複雑な分子設計の際のキーインターメディエートとしての応用が可能です。

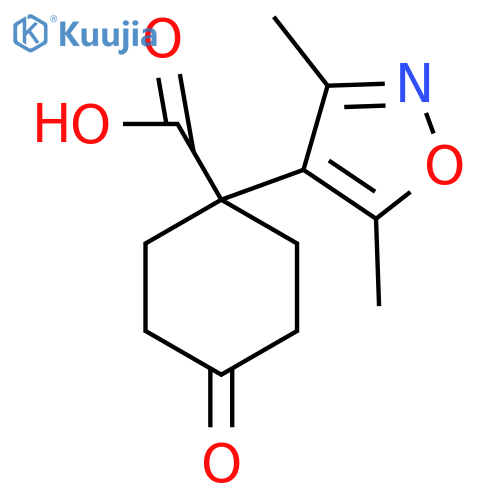

2229227-75-0 structure

商品名:1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acid

1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acid

- EN300-1793849

- 2229227-75-0

-

- インチ: 1S/C12H15NO4/c1-7-10(8(2)17-13-7)12(11(15)16)5-3-9(14)4-6-12/h3-6H2,1-2H3,(H,15,16)

- InChIKey: AYVMNPMXTFVSKT-UHFFFAOYSA-N

- ほほえんだ: O1C(C)=C(C(C)=N1)C1(C(=O)O)CCC(CC1)=O

計算された属性

- せいみつぶんしりょう: 237.10010796g/mol

- どういたいしつりょう: 237.10010796g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 331

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 80.4Ų

- 疎水性パラメータ計算基準値(XlogP): 0.7

1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1793849-10.0g |

1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acid |

2229227-75-0 | 10g |

$5652.0 | 2023-06-03 | ||

| Enamine | EN300-1793849-0.25g |

1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acid |

2229227-75-0 | 0.25g |

$1209.0 | 2023-09-19 | ||

| Enamine | EN300-1793849-5.0g |

1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acid |

2229227-75-0 | 5g |

$3812.0 | 2023-06-03 | ||

| Enamine | EN300-1793849-10g |

1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acid |

2229227-75-0 | 10g |

$5652.0 | 2023-09-19 | ||

| Enamine | EN300-1793849-0.1g |

1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acid |

2229227-75-0 | 0.1g |

$1157.0 | 2023-09-19 | ||

| Enamine | EN300-1793849-0.05g |

1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acid |

2229227-75-0 | 0.05g |

$1104.0 | 2023-09-19 | ||

| Enamine | EN300-1793849-1g |

1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acid |

2229227-75-0 | 1g |

$1315.0 | 2023-09-19 | ||

| Enamine | EN300-1793849-5g |

1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acid |

2229227-75-0 | 5g |

$3812.0 | 2023-09-19 | ||

| Enamine | EN300-1793849-1.0g |

1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acid |

2229227-75-0 | 1g |

$1315.0 | 2023-06-03 | ||

| Enamine | EN300-1793849-0.5g |

1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acid |

2229227-75-0 | 0.5g |

$1262.0 | 2023-09-19 |

1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acid 関連文献

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

2229227-75-0 (1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acid) 関連製品

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量